1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, with hydroxyl and methyl substituents. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a pyrazine derivative under specific conditions that promote cyclization. For instance, the reaction can be carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde derivative.
Scientific Research Applications
1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its kinase inhibitory activity, which could be useful in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, its kinase inhibitory activity is due to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
1,2,3-Triazole-fused pyrazines: These compounds have a triazole ring fused to the pyrazine ring, offering different chemical properties and applications.
Uniqueness
1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
776-68-1 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-hydroxy-6-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-3-5-6(9-4)10-7(12)8(13)11(5)14/h2-3,14H,1H3,(H,9,10,12) |
InChI Key |
QLIBJLHFCDWSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N(C(=O)C(=O)N2)O |
Origin of Product |
United States |
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